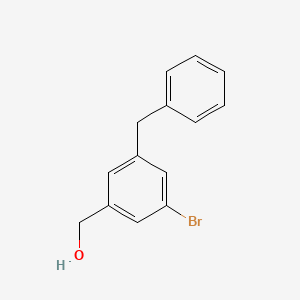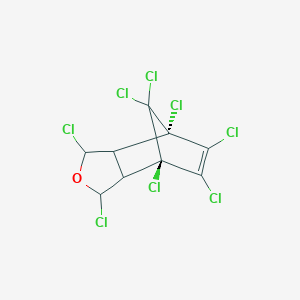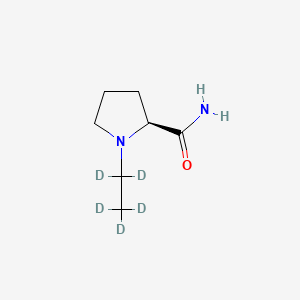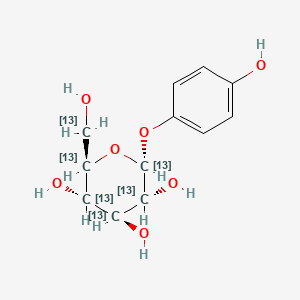
alpha-Arbutin-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Arbutin-13C6: is a glycosylated hydroquinone, specifically an anomer of the naturally occurring arbutin. It is used in the cosmetic and pharmaceutical industries for its skin lightening effects, treatment of hyperpigmentation, and as a safer alternative to hydroquinone . The compound is known for its ability to inhibit tyrosinase, an enzyme involved in melanin production, making it a popular ingredient in skin-whitening products .
準備方法
Synthetic Routes and Reaction Conditions: Alpha-Arbutin-13C6 can be synthesized through enzymatic glycosylation of hydroquinone in the presence of α-amylase and dextrin. This process can be carried out using recombinant Escherichia coli, with amylase from Bacillus subtilis and sucrose phosphorylase from Leuconostoc mesenteroides .
Industrial Production Methods: Industrial production of this compound often involves whole-cell biocatalysis. For instance, combinatorial metabolic engineering has been employed to enhance the yield of alpha-Arbutin from sucrose by knocking out genes related to sucrose hydrolysis and optimizing intracellular enzyme activity . This method has shown to improve the conversion rate of sucrose to alpha-Arbutin significantly .
化学反応の分析
Types of Reactions: Alpha-Arbutin-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions where the hydroquinone moiety can be substituted with other functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alpha-Arbutin can lead to the formation of quinones, while reduction can yield hydroquinone derivatives .
科学的研究の応用
Alpha-Arbutin-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies involving glycosylation and enzymatic synthesis.
Biology: Investigated for its effects on melanin production and its potential as a skin-whitening agent.
作用機序
Alpha-Arbutin-13C6 exerts its effects primarily through the competitive inhibition of tyrosinase, an enzyme crucial for melanin production. By inhibiting tyrosinase, alpha-Arbutin reduces melanin synthesis without affecting the mRNA gene expression of tyrosinase . This makes it a potent skin-lightening agent. Additionally, it may possess antioxidant properties, protecting the skin from free radical damage .
類似化合物との比較
Beta-Arbutin: Another anomer of arbutin, found naturally in various plants.
Hydroquinone: A well-known skin-lightening agent but with potential side effects, making alpha-Arbutin a safer alternative.
Kojic Acid: Another skin-lightening agent that inhibits tyrosinase but can cause skin irritation in some individuals.
Uniqueness of Alpha-Arbutin-13C6: this compound is unique due to its higher potency in inhibiting tyrosinase compared to beta-Arbutin and its safer profile compared to hydroquinone. Its ability to inhibit melanin production without affecting cell viability makes it a preferred choice in cosmetic formulations .
特性
分子式 |
C12H16O7 |
|---|---|
分子量 |
278.21 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-(hydroxy(113C)methyl)-6-(4-hydroxyphenoxy)(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12+/m1/s1/i5+1,8+1,9+1,10+1,11+1,12+1 |
InChIキー |
BJRNKVDFDLYUGJ-JKKDGCHNSA-N |
異性体SMILES |
C1=CC(=CC=C1O)O[13C@@H]2[13C@@H]([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)O |
正規SMILES |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13863913.png)

![2-Perfluorohexyl-[1,2-13C2]-ethanol](/img/structure/B13863921.png)
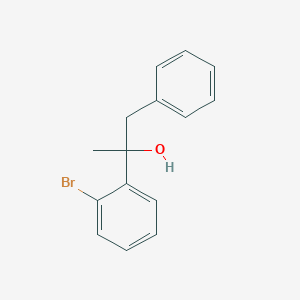
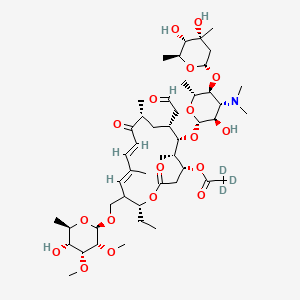
![S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B13863926.png)
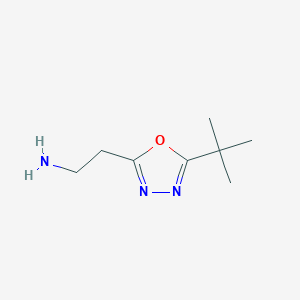
![2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide](/img/structure/B13863947.png)
